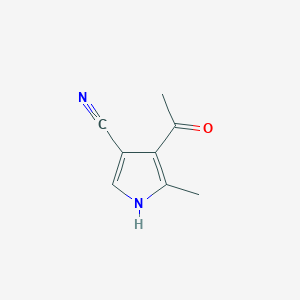
2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, resulting in the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Some derivatives exhibit anticancer, antiviral, and antimicrobial activities, making them candidates for drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s furan ring structure allows it to participate in various biochemical interactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
Uniqueness
2-Amino-2-oxoethyl 2,5-dimethylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of amino and oxoethyl groups enhances its reactivity and potential for forming diverse derivatives with various applications.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl) 2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(6(2)14-5)9(12)13-4-8(10)11/h3H,4H2,1-2H3,(H2,10,11) |
Clé InChI |
PSVNWTZPGBWHJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


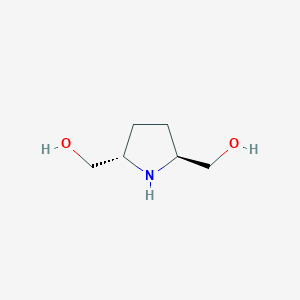

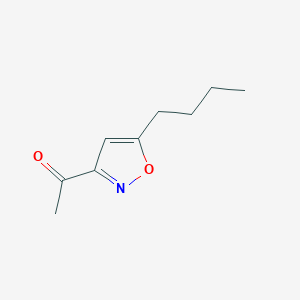
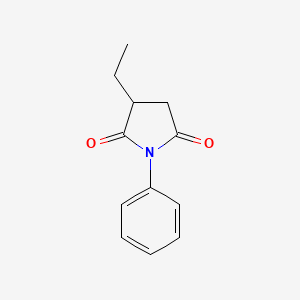
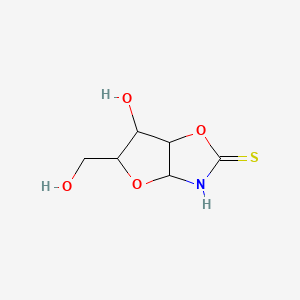
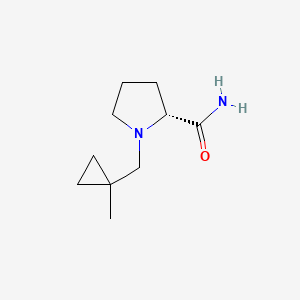
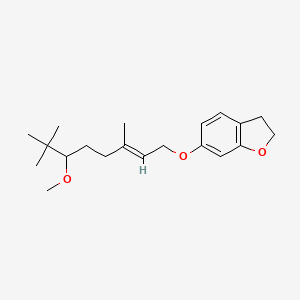
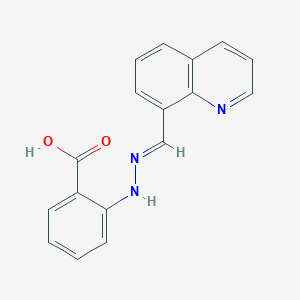
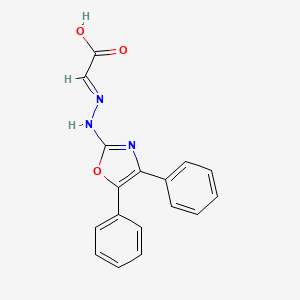

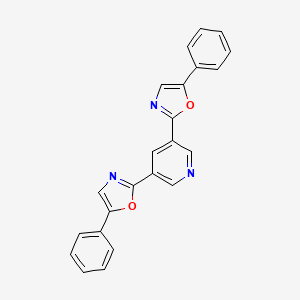
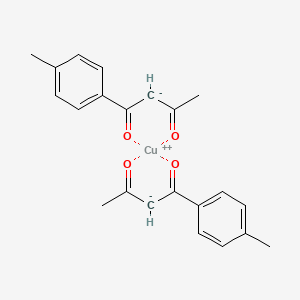
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
